molecular formula C10H18F2O B13464304 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol

3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol

Cat. No.: B13464304
M. Wt: 192.25 g/mol
InChI Key: ZMCXKXDWRAECMG-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C10H18F2O It is characterized by the presence of a difluorocyclohexyl group attached to a methylpropanol backbone

Properties

Molecular Formula

C10H18F2O

Molecular Weight

192.25 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H18F2O/c1-8(7-13)6-9-2-4-10(11,12)5-3-9/h8-9,13H,2-7H2,1H3

InChI Key

ZMCXKXDWRAECMG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC(CC1)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol typically involves the reaction of 4,4-difluorocyclohexanone with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:

    Formation of Grignard Reagent: Reacting 2-methylpropan-1-ol with magnesium in anhydrous ether to form the Grignard reagent.

    Addition Reaction: The Grignard reagent is then added to 4,4-difluorocyclohexanone under controlled conditions to form the intermediate alcohol.

    Reduction: The intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(4,4-Difluorocyclohexyl)-2-methylpropanal or 3-(4,4-Difluorocyclohexyl)-2-methylpropanone.

    Reduction: Various alcohol derivatives depending on the specific conditions and reagents used.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Difluorocyclohexyl)-2-methylpropanal
  • 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid
  • 3-(4,4-Difluorocyclohexyl)propanoic acid

Uniqueness

3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the difluorocyclohexyl group and the methylpropanol backbone. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is an organic compound characterized by the molecular formula C10H18F2O. It features a difluorocyclohexyl group attached to a 2-methylpropan-1-ol backbone. The presence of fluorine atoms enhances its chemical properties, making it a significant subject of interest in medicinal chemistry and biological research.

Research indicates that 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol interacts with specific molecular targets such as enzymes and receptors. The fluorine atoms in its structure contribute to its binding affinity and selectivity, potentially leading to significant biological effects. Investigations are ongoing to explore its role in modulating enzyme activity and cellular signaling pathways through these interactions.

Enzyme Inhibition and Receptor Binding

The compound has been shown to inhibit certain enzymes, which is crucial for understanding its therapeutic potential. Studies suggest that it may modulate receptor activity, influencing various biological processes. The specific pathways affected by this compound are still being elucidated, but preliminary findings indicate a promising profile for therapeutic applications.

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol with cytochrome P450 enzymes revealed that the compound could significantly alter enzyme activity, suggesting potential applications in drug metabolism modulation.
  • Receptor Binding Affinity : Another investigation assessed the binding affinity of this compound to various G-protein coupled receptors (GPCRs). Results indicated a higher binding affinity compared to non-fluorinated analogs, highlighting the influence of fluorination on receptor interactions.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to highlight the uniqueness of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol:

Compound NameMolecular FormulaKey Biological Activity
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-olC10H18F2OEnzyme inhibition; receptor modulation
1-(4-Fluorophenyl)-2-methylpropan-1-olC10H13FModerate receptor activity
3-Cyclohexyl-2-methylpropan-1-olC11H22OLimited biological activity

This table illustrates how the unique difluorocyclohexyl group influences its biological activity compared to other compounds.

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